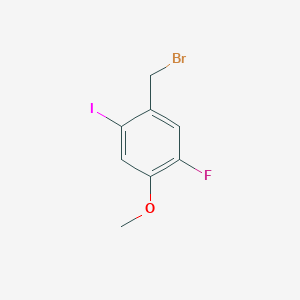

5-Fluoro-2-iodo-4-methoxybenzyl bromide

Description

Architectural Significance of Halogenated Benzyl (B1604629) Ethers

Benzyl ethers are a cornerstone of synthetic organic chemistry, widely employed as robust protecting groups for alcohols and carboxylic acids. organic-chemistry.orgwikipedia.org The formation of a benzyl ether is commonly achieved through the Williamson ether synthesis, which involves the deprotonation of an alcohol followed by its reaction with a benzyl halide, such as benzyl bromide. organic-chemistry.org

The architectural significance of these structures is greatly enhanced by the introduction of substituents, such as halogens or methoxy (B1213986) groups, onto the aromatic ring. These modifications create "substituted" benzyl ethers, which offer tailored stability and deprotection strategies. For instance, the presence of a p-methoxy group, as seen in the p-methoxybenzyl (PMB) ether, renders the ether susceptible to cleavage under specific oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a method that leaves standard benzyl ethers intact. organic-chemistry.org This is due to the electron-donating nature of the methoxy group, which stabilizes the cationic intermediate formed during cleavage. organic-chemistry.org Halogenated benzyl ethers have also found a growing niche in specialized areas like natural product and carbohydrate chemistry. nih.gov The ability to introduce these groups allows chemists to fine-tune the electronic properties and reactivity of the protecting group, enabling selective protection and deprotection in the presence of other sensitive functionalities, which is a critical consideration in multi-step syntheses.

Strategic Role of Fluorine and Iodine Substituents in Aromatic Frameworks

The incorporation of fluorine and iodine into aromatic frameworks is a strategic decision in the design of functional molecules, particularly in drug discovery. Each halogen imparts distinct and valuable properties.

Fluorine: The introduction of fluorine into a molecule can dramatically enhance its pharmacological profile. nih.gov Due to its small size and high electronegativity, fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to a longer biological half-life. Furthermore, fluorine substitution can alter a molecule's physicochemical properties, including its acidity (pKa) and lipophilicity, which in turn affects membrane permeability and oral bioavailability. researchgate.netresearchgate.net The fluorine atom can also increase the binding affinity of a drug candidate to its target protein by participating in favorable intermolecular interactions. nih.govresearchgate.net It is often used as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle electronic modifications without significant steric changes. researchgate.net Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance. researchgate.net

Iodine: The iodo substituent serves a different but equally crucial strategic role in organic synthesis. Iodoarenes are highly valuable synthetic intermediates primarily because the carbon-iodine bond is the weakest among the carbon-halogen bonds. nih.gov This inherent reactivity makes the iodine atom an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govacs.org These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The introduction of an iodine atom onto an aromatic ring, often accomplished through electrophilic iodination using reagents like molecular iodine (I₂) with an oxidizing agent or N-iodosuccinimide (NIS), provides a reactive handle for subsequent elaboration of the molecular structure. nih.govorganic-chemistry.org This makes iodination a key step in the synthesis of numerous complex natural products, fine chemicals, and bioactive compounds. nih.gov

Overview of Benzyl Bromide Functionality in Synthetic Methodologies

The benzyl bromide functional group, which consists of a benzene (B151609) ring attached to a bromomethyl group (-CH₂Br), is a powerful and frequently used tool in organic synthesis. wikipedia.org Its primary function is to act as a benzylating agent, enabling the introduction of the benzyl group onto various nucleophiles. wikipedia.orgnjchm.com This functionality is most commonly exploited for the protection of alcohols and carboxylic acids, converting them into the corresponding benzyl ethers and benzyl esters, respectively. wikipedia.orgnih.govorganic-chemistry.org

The reactivity of benzyl bromide stems from the electrophilic nature of the benzylic carbon, which is readily attacked by nucleophiles in substitution reactions. The stability of the incipient benzylic carbocation also facilitates these Sₙ1-type reactions. In many cases, the reactivity of benzyl bromide is enhanced by the addition of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ. wikipedia.org The synthesis of benzyl bromides is typically achieved through the free-radical bromination of the corresponding toluene (B28343) derivative using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. wikipedia.orgorganic-chemistry.org Beyond its role in protection chemistry, the benzyl bromide moiety is a versatile precursor for constructing more complex carbon skeletons and introducing benzylic substituents into target molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFIO |

|---|---|

Molecular Weight |

344.95 g/mol |

IUPAC Name |

1-(bromomethyl)-5-fluoro-2-iodo-4-methoxybenzene |

InChI |

InChI=1S/C8H7BrFIO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |

InChI Key |

ZLCKFXDAYOTVRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)CBr)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Iodo 4 Methoxybenzyl Bromide

Precursor Synthesis and Regioselective Functionalization

The cornerstone of the synthesis is the methodical preparation of a 1,2,4,5-tetrasubstituted benzene (B151609) ring, specifically 5-fluoro-2-iodo-4-methoxytoluene. This requires careful selection of starting materials and reaction sequences to ensure the correct placement of each substituent.

The synthesis typically begins with readily available 4-methoxybenzyl compounds. 4-Methoxybenzyl alcohol or its derivatives are common starting points in organic synthesis. nih.gov These compounds can be prepared through various established methods. For instance, 4-methoxybenzylamine (B45378) can be synthesized from 4-methoxybenzonitrile (B7767037) via reduction. chemicalbook.com The methoxy (B1213986) group (-OCH₃) is a crucial feature, as it strongly influences the reactivity and regioselectivity of subsequent substitution reactions on the aromatic ring. libretexts.orgmasterorganicchemistry.com It is classified as a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

Carboxylic acids can be protected as 4-methoxybenzyl (PMB) esters using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(dimethylamino)pyridine (DMAP) or through reaction with 4-methoxybenzyl alcohol and an acid chloride. nih.gov These derivatives serve as versatile intermediates for more complex molecular architectures. nih.govresearchgate.net

Achieving the desired 5-fluoro-2-iodo substitution pattern on the 4-methoxybenzyl framework is a significant synthetic challenge that can be addressed through several strategic approaches.

Direct electrophilic halogenation of an aromatic ring is a fundamental transformation. masterorganicchemistry.com However, its application to a multi-substituted ring requires careful consideration of the directing effects of the existing substituents. libretexts.orgutexas.edu

Fluorination: Direct fluorination of aromatic rings using elemental fluorine (F₂) is extremely vigorous and often non-selective. libretexts.org More controlled and practical methods utilize electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄). masterorganicchemistry.comlibretexts.org The methoxy group in a precursor like 4-methoxytoluene would primarily direct fluorination to the ortho positions (3 and 5). msu.edumsu.edu

Iodination: In contrast, iodine is the least reactive halogen in electrophilic aromatic substitution. libretexts.org Direct iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). libretexts.org A common and effective method involves the use of N-chlorosuccinimide (NCS) in conjunction with an iodide source like hydriodic acid (HI) or potassium iodide (KI), which has been shown to be faster and higher-yielding than using N-iodosuccinimide. acs.orgacs.org For a 4-methoxytoluene precursor, iodination would also be directed to the ortho positions (3 and 5).

Given these directing effects, a sequential direct halogenation strategy on a simple 4-methoxybenzyl precursor would be unlikely to yield the specific 2-iodo-5-fluoro isomer as the major product without more sophisticated directing strategies.

Halogen exchange (HALEX) reactions provide an alternative route to introduce specific halogens, particularly iodine and fluorine, into an aromatic ring that has been pre-functionalized with other halogens. nih.goviaea.org

Iodine Incorporation: The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems. manac-inc.co.jp This typically involves the substitution of a chloro or bromo substituent with iodide, often catalyzed by a metal such as copper or nickel. nih.gov The reaction is particularly effective when the aromatic ring contains electron-withdrawing groups at the ortho or para positions. manac-inc.co.jp

Fluorine Incorporation: The introduction of fluorine via halogen exchange (e.g., replacing chlorine) is also a viable method, often referred to as a Halex process. google.comgoogle.com These reactions can be facilitated by microwave energy application combined with simultaneous cooling to enhance efficiency. google.com This approach is particularly useful for producing fluorinated aromatics from chloroaromatic precursors. google.com

This strategy's success hinges on the ability to first synthesize a precursor with leaving groups (like chlorine or bromine) at the desired 2- and 5-positions.

Directed ortho-metalation (DoM) is a powerful regioselective tool that utilizes a directing metalation group (DMG) to guide deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium or arylmagnesium species can then be trapped with an electrophile to introduce a substituent with high precision. organic-chemistry.orgstrath.ac.ukrsc.org

The methoxy group is a well-established DMG, interacting with the lithium reagent and directing deprotonation to the ortho C-H bond. wikipedia.org In a 4-methoxytoluene system, this would direct functionalization to position 3 or 5. To achieve substitution at the 2-position, a different strategy would be required, potentially involving a different directing group or a multi-step sequence. For example, one could start with a precursor already containing the fluorine at position 5. The methoxy group at position 4 would then direct metalation to position 3. Achieving the 2-iodo substitution would necessitate a more complex DoM strategy, possibly involving blocking groups or sequential metalations.

A plausible synthetic route could involve starting with 3-fluoro-4-methoxytoluene. The powerful ortho-directing effect of the methoxy group could then be used to introduce iodine at the 2-position via a metalation-iodination sequence.

| Strategy | Description | Key Reagents | Advantages | Challenges |

| Direct Halogenation | Sequential electrophilic addition of halogens to the aromatic ring. | I₂/oxidant, NCS/KI, Selectfluor® | Potentially fewer steps. | Poor regioselectivity due to competing directing effects of substituents. libretexts.org |

| Halogen Exchange | Substitution of existing halogens with fluorine or iodine. | NaI, KF, Metal catalysts (Cu, Ni) | Can provide access to specific isomers not available through direct routes. nih.gov | Requires synthesis of a specifically di-halogenated precursor. |

| Directed Ortho-Metalation | Regioselective deprotonation directed by a functional group, followed by electrophilic quench. | n-BuLi, s-BuLi, I₂ | High regioselectivity for functionalizing specific positions. wikipedia.org | Requires careful choice of directing group and reaction conditions to achieve the desired substitution pattern. |

Introduction of Fluoro and Iodo Substituents on the Aromatic Ring

Formation of the Benzylic Bromide Moiety

The final step in the synthesis is the conversion of the methyl group of the 5-fluoro-2-iodo-4-methoxytoluene precursor into a bromomethyl group. This transformation is typically accomplished via a free-radical side-chain bromination. acs.orgnih.gov

The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS). acs.orgacs.org The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or supercritical carbon dioxide (SC-CO₂), and requires initiation by a radical initiator (e.g., benzoyl peroxide, AIBN) or by UV light. acs.orgnih.gov The use of NBS is often preferred over elemental bromine because it provides a low, constant concentration of bromine, which favors the desired radical substitution on the side chain over electrophilic substitution on the activated aromatic ring.

Alternative methods for benzylic bromination include:

Reaction with elemental bromine at high temperatures (100-250 °C), which can also effect side-chain bromination. google.com

Electrochemical methods, which can generate the brominating species in situ, offering high yields and selectivity under mild conditions. cecri.res.in

The table below summarizes common conditions for benzylic bromination.

| Reagent(s) | Initiator/Conditions | Solvent | Notes |

| N-Bromosuccinimide (NBS) | Radical Initiator (AIBN, BPO) or UV light | CCl₄, SC-CO₂ | Standard and widely used method for selective side-chain bromination. acs.orgnih.gov |

| Bromine (Br₂) | High Temperature (100-250 °C) | None or inert solvent | Can lead to higher degrees of bromination (benzal or benzotribromide) depending on stoichiometry. google.com |

| Two-Phase Electrolysis | NaBr, HBr (cat.) | Chloroform/Water | An electrochemical approach offering high yields and regioselectivity. cecri.res.in |

Bromination of Substituted Toluene (B28343) Precursors

A direct and effective method for the synthesis of 5-Fluoro-2-iodo-4-methoxybenzyl bromide is the radical bromination of the corresponding toluene precursor, 1-fluoro-4-iodo-5-methoxy-2-methylbenzene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl (B1604629) radical intermediate.

The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a non-polar solvent, like carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions with initiation by heat or light. A patent for the synthesis of a structurally similar compound, 2-bromo-5-iodobenzyl alcohol, describes the bromination of 2-bromo-4-iodotoluene with NBS and AIBN in a halogenated alkane solvent, followed by recrystallization. google.com This suggests a similar approach would be effective for the target compound.

The general transformation is depicted below:

Scheme 1: Radical bromination of 1-fluoro-4-iodo-5-methoxy-2-methylbenzene.

Table 1: Reaction Parameters for Benzylic Bromination

| Parameter | Value |

| Starting Material | 1-Fluoro-4-iodo-5-methoxy-2-methylbenzene |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux |

| Product | This compound |

Detailed research findings on the precise yields and reaction kinetics for this specific transformation are not widely published; however, based on analogous reactions, yields are expected to be moderate to high, contingent on the careful control of reaction conditions to minimize side reactions, such as dibromination.

Conversion of Benzylic Alcohols to Bromides

An alternative synthetic route involves the conversion of the corresponding benzylic alcohol, (5-fluoro-2-iodo-4-methoxyphenyl)methanol, into the target benzyl bromide. This transformation can be achieved using a variety of brominating agents.

Common reagents for this conversion include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. A procedure for a related compound, 2-bromo-5-methylbenzyl bromide, involves the treatment of the corresponding alcohol with carbon tetrabromide and triphenylphosphine in tetrahydrofuran (B95107) (THF) at 0 °C to room temperature, affording the bromide in good yield. rsc.org

The general reaction is as follows:

Scheme 2: Conversion of (5-fluoro-2-iodo-4-methoxyphenyl)methanol to the corresponding benzyl bromide.

Table 2: Reagents for Conversion of Benzylic Alcohols to Bromides

| Reagent System | Solvent | Typical Conditions |

| Phosphorus Tribromide (PBr₃) | Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether | 0 °C to room temperature |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF) or Acetonitrile (CH₃CN) | 0 °C to room temperature |

The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. The synthesis of the precursor alcohol, (5-fluoro-2-iodo-4-methoxyphenyl)methanol, would typically be achieved via the reduction of the corresponding benzaldehyde (B42025) or benzoic acid derivative.

Nucleophilic Substitution for Bromide Installation

The installation of the bromide at the benzylic position can also be accomplished via a nucleophilic substitution reaction. This approach would typically involve a precursor with a good leaving group at the benzylic position, such as a tosylate or mesylate, which is then displaced by a bromide ion.

Alternatively, and more directly, a precursor like 2-bromo-5-fluorobenzyl bromide can undergo nucleophilic substitution with a suitable nucleophile. rsc.org While this specific example does not directly produce the target compound, it demonstrates the feasibility of nucleophilic substitution at the benzylic position of a related fluorinated benzyl bromide. The reactivity of benzyl halides in nucleophilic substitution reactions is well-established, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the substrate, nucleophile, and reaction conditions.

A hypothetical nucleophilic substitution to form a related ether is shown below:

Scheme 3: Hypothetical nucleophilic substitution on a related benzyl bromide.

Table 3: Factors Influencing Nucleophilic Substitution at the Benzylic Position

| Factor | Influence on Reaction |

| Substrate Structure | Steric hindrance around the benzylic carbon favors Sₙ2 for primary halides. |

| Nucleophile | Strong, less hindered nucleophiles favor Sₙ2. |

| Leaving Group | A good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) is essential for both Sₙ1 and Sₙ2. |

| Solvent | Polar aprotic solvents favor Sₙ2; polar protic solvents favor Sₙ1. |

Given the structure of this compound, it is a primary benzyl halide, suggesting that it would readily undergo Sₙ2 reactions with a variety of nucleophiles.

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Iodo 4 Methoxybenzyl Bromide

Reactions Centered at the Benzylic Bromide Position

The benzylic bromide is a highly reactive functional group, susceptible to a variety of transformations due to the stability of the corresponding benzylic carbocation and radical intermediates.

Nucleophilic Substitution Reactions (e.g., Alkylation, Amidation)

The benzylic carbon in 5-Fluoro-2-iodo-4-methoxybenzyl bromide is electrophilic and readily undergoes nucleophilic substitution reactions. Primary benzylic halides can react via both SN1 and SN2 mechanisms. The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the SN2 pathway involves a backside attack by a nucleophile. ucalgary.capearson.com The choice of mechanism is influenced by the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Alkylation: Carbon-carbon bond formation can be achieved by reacting the benzyl (B1604629) bromide with various carbon nucleophiles. For instance, alkylation with soft nucleophiles like stabilized carbanions (e.g., from malonic esters) or organometallic reagents proceeds efficiently.

Amidation: Similarly, nitrogen nucleophiles, such as primary and secondary amines, can displace the bromide to form the corresponding benzylamines. This reaction is a fundamental step in the synthesis of many biologically active compounds.

| Nucleophile | Reagent Example | Product Type | Reaction Type |

| Azide (B81097) Ion | Sodium Azide (NaN₃) | Benzyl Azide | SN2 |

| Amine | Primary/Secondary Amine | Benzylamine | SN2 |

| Cyanide Ion | Sodium Cyanide (NaCN) | Benzyl Nitrile | SN2 |

Elimination Reactions for Olefin Formation

Under basic conditions, this compound can undergo elimination reactions to form the corresponding styrene (B11656) derivative. This transformation typically follows an E2 mechanism, where a strong, sterically hindered base abstracts a proton from the carbon adjacent to the benzylic carbon, leading to the concerted elimination of HBr and the formation of a double bond. The use of a strong base, such as potassium tert-butoxide, in a non-polar solvent at elevated temperatures generally favors elimination over substitution.

Radical Reactions and Single Electron Transfer Processes

The benzylic C-Br bond is relatively weak and can be cleaved homolytically to generate a stable benzylic radical. This can be initiated by radical initiators (e.g., AIBN) or through photoinduced single electron transfer (SET) processes. Once formed, this radical can participate in various reactions, such as atom transfer radical addition (ATRA) to alkenes or coupling with other radical species. For instance, a photoinduced ATRA process can lead to the difunctionalization of styrenes, generating more complex fluorinated benzyl bromide products. nih.gov

Reactivity of the Aryl Halides (Fluoro and Iodo)

The aromatic ring of this compound is adorned with two different halogen atoms, offering opportunities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl halides in these reactions generally follows the order I > Br > Cl >> F. Consequently, the iodo group is significantly more reactive than the fluoro group, allowing for selective transformations at the C-I bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide bond in this compound makes it an excellent substrate for these transformations, while the less reactive fluoro group typically remains intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.com This method is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. rsc.orgresearchgate.netnih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.netbeilstein-journals.org This method is a cornerstone for the synthesis of arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent. researchgate.netwikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp2)-C(sp3) bonds.

Below is a table summarizing the general conditions for these palladium-catalyzed cross-coupling reactions, which would be applicable to the iodo-position of this compound.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - |

Copper-Catalyzed Coupling Reactions

While specific examples of copper-catalyzed coupling reactions involving this compound are not extensively documented in publicly available literature, the presence of the aryl iodide moiety suggests its suitability for such transformations. Aryl iodides are well-known substrates for a variety of copper-catalyzed reactions, including Ullmann-type couplings to form biaryl compounds or aryl ethers, and Sonogashira couplings with terminal alkynes to generate substituted alkynes. The reactivity of the C-I bond is generally high in these processes.

It is important to consider the potential for competing reactivity at the benzyl bromide site, which is highly susceptible to nucleophilic attack. Careful selection of reaction conditions, such as the choice of copper catalyst, ligands, base, and solvent, would be crucial to favor the desired C-C or C-heteroatom bond formation at the aryl iodide position while minimizing side reactions involving the benzyl bromide.

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides. nih.govnih.govbeilstein-journals.orgresearchgate.net The iodo-substituted aromatic ring in this compound makes it a prime candidate for these transformations. Nickel catalysts are effective in mediating the coupling of aryl halides with a wide range of organometallic reagents (e.g., organozinc, organoboron) and other nucleophiles. nih.govcuny.edu

Given the higher reactivity of the C-I bond compared to C-F and C-Br bonds in many catalytic systems, selective coupling at the iodine-bearing carbon is anticipated. nih.gov For instance, a Negishi-type coupling with an organozinc reagent in the presence of a suitable nickel catalyst could selectively form a new carbon-carbon bond at the 2-position of the benzene (B151609) ring. nih.gov

A key consideration in these reactions is the potential for the nickel catalyst to also activate the benzyl bromide moiety. However, the oxidative addition of nickel to the aryl iodide bond is generally favored under typical cross-coupling conditions. Mechanistic studies of nickel-catalyzed cross-electrophile couplings often point to the selective activation of the more reactive halide. nih.gov

| Reaction Type | Potential Coupling Partner | Potential Product Feature |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | Aryl-Alkyl or Aryl-Aryl bond |

| Suzuki Coupling | Organoboron Reagents (R-B(OR)2) | Biaryl or Aryl-Alkenyl bond |

| Kumada Coupling | Grignard Reagents (R-MgX) | Aryl-Alkyl or Aryl-Aryl bond |

Halogen Exchange (Halex) Transformations

Halogen exchange (Halex) reactions provide a pathway to modify the halogen substitution pattern on the aromatic ring, thereby altering its reactivity and providing access to different synthetic intermediates. manac-inc.co.jpnih.govucl.ac.uk

The conversion of the aryl iodide in this compound to a fluoride (B91410) via a nucleophilic aromatic substitution (SNAr) reaction is generally not a favorable process. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. stackexchange.comyoutube.comnih.govbeilstein-journals.org In this molecule, the methoxy (B1213986) group is electron-donating, and the fluorine is only weakly electron-withdrawing by induction in this context, which does not sufficiently activate the aryl iodide for SNAr with a fluoride nucleophile.

Conversely, the existing fluorine atom on the ring is a poor leaving group in SNAr reactions compared to heavier halogens when the rate-determining step is the departure of the leaving group. However, fluorine's high electronegativity can stabilize the Meisenheimer complex, which can accelerate the reaction if the initial nucleophilic attack is the rate-determining step. stackexchange.comyoutube.com

The mechanism of halogen exchange on aryl halides can vary. nih.govwikipedia.orgstackexchange.com While direct SNAr is one possibility, metal-catalyzed processes are more common for less activated systems. nih.govucl.ac.uk These reactions can proceed through various mechanisms, including oxidative addition/reductive elimination pathways with transition metal catalysts like copper or nickel. nih.govucl.ac.uk

For this compound, a Finkelstein-type reaction to replace the iodine with another halogen like bromine or chlorine could potentially be achieved using a suitable metal halide salt and catalyst. manac-inc.co.jp The reaction equilibrium is often driven by the precipitation of the resulting metal iodide salt. nih.gov

| Parameter | Influence on Halogen Exchange |

| Electronic Effects | The electron-donating methoxy group deactivates the ring towards traditional SNAr. |

| Leaving Group Ability | Iodine is a good leaving group, but the ring is not sufficiently activated for SNAr. |

| Metal Catalysis | Transition metals can facilitate halogen exchange via alternative mechanisms like oxidative addition. |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The aryl iodide functionality of this compound allows for the formation of various organometallic reagents. masterorganicchemistry.comlibretexts.org

Grignard Reagents : The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or THF would be expected to form the corresponding Grignard reagent, 5-Fluoro-4-methoxy-2-(magnesiumiodo)benzyl bromide. libretexts.orgunp.edu.arorgsyn.orgchemrxiv.org The greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond ensures the selective formation of the Grignard reagent at the 2-position. libretexts.org However, the presence of the reactive benzyl bromide moiety could lead to self-quenching or Wurtz-type coupling side reactions. Low temperatures and careful control of the addition of the halide to the magnesium are typically employed to minimize these side reactions.

Organolithium Reagents : Formation of an organolithium reagent can be achieved through two primary methods: direct reaction with lithium metal or via lithium-halogen exchange. wikipedia.orgmasterorganicchemistry.comlibretexts.org Direct lithiation with lithium metal would face similar challenges to Grignard formation regarding the reactive benzyl bromide. masterorganicchemistry.com Lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) is often a faster and cleaner method. wikipedia.org The exchange is typically very rapid with aryl iodides. wikipedia.orgstackexchange.com The presence of the methoxy group may also accelerate the lithiation through a chelation-directed effect. wikipedia.org

Organozinc Reagents : Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnCl₂. Alternatively, direct insertion of activated zinc (e.g., Rieke zinc) into the carbon-iodine bond is also a viable method. Organozinc reagents are generally more tolerant of other functional groups compared to their Grignard and organolithium counterparts.

| Organometallic Reagent | Method of Formation | Key Considerations |

| Grignard (R-MgI) | Reaction with Mg metal | Potential for side reactions at the benzyl bromide site. |

| Organolithium (R-Li) | Lithium-halogen exchange with R'-Li | Fast reaction, potential for chelation assistance by the methoxy group. |

| Organozinc (R-ZnX) | Transmetalation from R-Li/R-MgX or direct insertion of activated Zn | Generally more functional group tolerant. |

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542). The most common method for cleaving aryl methyl ethers is by treatment with strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures.

The choice of reagent for demethylation must be made carefully to avoid unwanted reactions at the other functional sites of this compound. For example, using HBr or HI could potentially lead to substitution of the benzylic bromine. Boron tribromide is often effective at lower temperatures, which might offer better selectivity. The reaction proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Selective Demethylation Reactions

The cleavage of the methyl ether in this compound to unveil the corresponding phenol is a significant transformation. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for the demethylation of aryl methyl ethers, even those with sensitive substituents like iodine.

The reaction proceeds via the formation of a complex between the Lewis acidic boron center and the ethereal oxygen atom. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of a bromomethyl group and an aryloxy-dibromoborane intermediate. Subsequent hydrolysis of this intermediate yields the desired phenol.

A notable advantage of using boron tribromide is its efficacy at or below room temperature, which helps in preventing side reactions such as dehalogenation that can occur with other reagents at higher temperatures. mdma.ch For substrates containing multiple ether groups or other basic sites, the stoichiometry of BBr₃ may need to be adjusted to ensure complete reaction.

A plausible reaction for the demethylation of this compound is outlined below. The reaction would be conducted in an inert solvent like dichloromethane (B109758) at a low temperature, which is then allowed to warm to room temperature to ensure the reaction goes to completion.

Table 1: Plausible Reaction Conditions for Selective Demethylation

| Parameter | Value |

| Reactant | This compound |

| Reagent | Boron tribromide (BBr₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | -78 °C to room temperature |

| Product | 5-Fluoro-2-iodo-4-hydroxybenzyl bromide |

| Plausible Yield | High |

This table presents a hypothetical reaction based on the known reactivity of similar compounds.

Functional Group Interconversions

The benzyl bromide moiety in this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. The benzylic position is activated towards substitution, allowing for the introduction of a wide range of functionalities.

One such transformation is the conversion of the benzyl bromide to a benzyl azide. This can be achieved in a one-pot reaction where the benzyl bromide is treated with sodium azide, and the resulting in-situ generated benzyl azide can be directly used in subsequent reactions, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov This approach is highly efficient for creating more complex molecules like functionalized bis(1,2,3-triazole) derivatives. nih.gov

The reaction conditions for the azidation are generally mild, involving a polar aprotic solvent like DMF. The subsequent click reaction can be catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

Table 2: Representative Functional Group Interconversion

| Parameter | Value |

| Reactant | This compound |

| Reagent | Sodium azide (NaN₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature to 60 °C |

| Intermediate | 5-Fluoro-2-iodo-4-methoxybenzyl azide |

| Subsequent Reaction | Copper-catalyzed azide-alkyne cycloaddition |

| Plausible Yield | Good to excellent |

This table outlines a representative functional group interconversion based on established methodologies for similar benzylic bromides.

Mechanistic Elucidation of Reactions Involving 5 Fluoro 2 Iodo 4 Methoxybenzyl Bromide

Investigation of Reaction Pathways and Energetics

Reactions involving 5-Fluoro-2-iodo-4-methoxybenzyl bromide, like other primary benzylic halides, can proceed through different mechanistic pathways, primarily the S\N1 (substitution nucleophilic unimolecular) and S\N2 (substitution nucleophilic bimolecular) routes. The preferred pathway is dictated by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. quora.comspcmc.ac.in

The benzylic position of this compound is particularly reactive due to its ability to form stabilized intermediates. libretexts.org

In an S\N1 reaction , the rate-determining step is the unimolecular dissociation of the carbon-bromine bond to form a carbocation intermediate. The benzyl (B1604629) carbocation is exceptionally stable due to the delocalization of the positive charge into the adjacent benzene (B151609) ring through resonance. quora.compearson.com This resonance stabilization significantly lowers the activation energy for carbocation formation, making the S\N1 pathway more accessible for benzyl halides compared to simple primary alkyl halides. libretexts.orgpearson.com The presence of a methoxy (B1213986) group at the para position is expected to further stabilize this carbocation through its electron-donating resonance effect.

In contrast, an S\N2 reaction proceeds via a one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This reaction involves a single, high-energy transition state and no discrete intermediate. spcmc.ac.in The key species in this pathway is the transition state, where the central carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. spcmc.ac.in

Computational studies on benzyl bromides have provided detailed insights into the structure of the transition states involved in these reactions. researchgate.net

For the S\N1 pathway , the transition state resembles the carbocation intermediate. The C-Br bond is significantly elongated and polarized, and the benzylic carbon is approaching sp² hybridization. The stability of this transition state is paramount and is directly influenced by the electronic nature of the substituents on the aromatic ring.

For the S\N2 pathway , the transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are in apical positions. researchgate.net The benzene ring can stabilize this transition state through conjugation with the p-orbital of the benzylic carbon. spcmc.ac.in The geometry of the transition state, whether it is "loose" (more S\N1-like) or "tight" (more S\N2-like), can be influenced by the substituents on the benzyl bromide. researchgate.net Electron-donating groups tend to favor a looser transition state, while electron-withdrawing groups lead to a tighter transition state. researchgate.net

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for distinguishing between different reaction mechanisms and for quantifying the factors that influence reaction rates.

The reaction order provides information about the number of molecules involved in the rate-determining step. An S\N1 reaction is expected to follow first-order kinetics, with the rate depending only on the concentration of the benzyl bromide. In contrast, an S\N2 reaction will exhibit second-order kinetics, with the rate being dependent on the concentrations of both the benzyl bromide and the nucleophile.

| Reaction Type | Nucleophile | Solvent | Hypothetical Rate Constant (k) |

| S\N1 | H₂O | 80% Ethanol | 1.5 x 10⁻⁴ s⁻¹ |

| S\N2 | CN⁻ | Acetone | 2.0 x 10⁻³ M⁻¹s⁻¹ |

Note: The data in this table is illustrative for a generic substituted benzyl bromide and not specific to this compound.

The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate constant. These parameters provide deeper insight into the transition state.

A more positive or near-zero ΔS‡ is often associated with an S\N1 mechanism, reflecting the increase in disorder as one molecule dissociates into two in the rate-determining step. Conversely, a more negative ΔS‡ is characteristic of an S\N2 mechanism, as two reactant molecules combine to form a more ordered transition state.

Computational studies have shown that for nucleophilic substitution on benzyl bromides, the calculated activation parameters can be compared with experimental data to elucidate the mechanism. researchgate.net The enthalpy of activation is influenced by the electronic effects of the substituents, with electron-donating groups generally lowering the activation barrier for reactions that develop a positive charge at the benzylic position in the transition state. researchgate.net

Substituent Effects on Reactivity and Selectivity

The substituents on the benzene ring of this compound play a critical role in modulating its reactivity and the selectivity of its reactions. The interplay of inductive and resonance effects of the fluoro, iodo, and methoxy groups determines the electron density at the benzylic carbon and the stability of any charged intermediates or transition states.

Methoxy Group (-OCH₃): Located at the para-position, the methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its primary effect is to donate electron density to the aromatic ring, which can stabilize a developing positive charge at the benzylic position. This would significantly accelerate S\N1 reactions by stabilizing the carbocation intermediate and the S\N1-like transition state.

Fluoro Group (-F): The fluorine atom at the meta-position to the benzyl group is strongly electronegative and exerts a powerful electron-withdrawing inductive effect. It has a weaker electron-donating resonance effect. In the meta position, its inductive effect will dominate, withdrawing electron density from the ring and destabilizing a positive charge at the benzylic position. This would be expected to decrease the rate of an S\N1 reaction.

Iodo Group (-I): The iodine atom at the ortho-position is less electronegative than fluorine and has a weaker inductive electron-withdrawing effect. It can also exert a weak electron-donating resonance effect. Additionally, the large size of the iodine atom can introduce steric hindrance around the reaction center, which might disfavor the crowded transition state of an S\N2 reaction.

The following table summarizes the expected effects of the substituents on the rate of S\N1 and S\N2 reactions.

| Substituent | Position | Electronic Effect | Expected Effect on S\N1 Rate | Expected Effect on S\N2 Rate |

| -OCH₃ | para | Strong electron-donating (resonance) | Accelerate | Slight acceleration |

| -F | meta | Strong electron-withdrawing (inductive) | Decelerate | Slight deceleration |

| -I | ortho | Weak electron-withdrawing (inductive), Steric hindrance | Decelerate | Decelerate (due to sterics) |

Note: This table represents a qualitative prediction based on general principles of physical organic chemistry.

Electronic Effects of Halogens and Methoxy Group

The electronic landscape of the aromatic ring in this compound is a complex interplay of inductive and resonance effects from the fluoro, iodo, and methoxy substituents. These effects collectively influence the electron density of the benzene ring and the stability of reaction intermediates, thereby dictating the compound's reactivity, particularly in nucleophilic substitution reactions at the benzylic carbon.

The methoxy group (-OCH₃) at the 4-position is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly overshadowed by its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring. This resonance donation substantially increases the electron density of the ring, especially at the ortho and para positions.

Conversely, the halogen substituents, fluorine at the 5-position and iodine at the 2-position, are generally considered deactivating groups. Both fluorine and iodine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). While halogens do possess lone pairs that can be donated through resonance (+R), this effect is weaker compared to their inductive withdrawal. For fluorine, the inductive effect significantly outweighs the resonance effect. For iodine, the resonance donation is also weak due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon. quora.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -OCH₃ | 4 | -I (Weak) | +R (Strong) | Activating |

| -F | 5 | -I (Strong) | +R (Weak) | Deactivating |

| -I | 2 | -I (Strong) | +R (Weak) | Deactivating |

Steric Factors Influencing Regio- and Stereoselectivity

Steric hindrance plays a pivotal role in directing the regioselectivity and stereoselectivity of reactions involving this compound. The spatial arrangement of the substituents on the aromatic ring can significantly impede or favor the approach of reagents to different reactive sites.

The most prominent steric feature of this molecule is the iodine atom at the 2-position (ortho to the benzylic bromide). The large atomic radius of iodine creates considerable steric bulk around the benzylic carbon. This steric hindrance can significantly slow down the rate of Sₙ2 reactions, which require a backside attack by a nucleophile on the benzylic carbon. nih.gov Such steric congestion around the reaction center would consequently favor an Sₙ1-type mechanism, which involves the formation of a planar carbocation intermediate that can be attacked from either face.

In reactions where the aromatic ring itself acts as a nucleophile, the steric hindrance from the ortho-iodo substituent would direct incoming electrophiles to less hindered positions. However, given the primary reactivity of the benzylic bromide, electrophilic aromatic substitution is a less common reaction pathway for this compound unless the benzylic bromide is first transformed.

The fluoro group at the 5-position and the methoxy group at the 4-position are further away from the benzylic carbon and thus exert a less direct steric influence on reactions at this site. Their steric effects would be more relevant in reactions involving the aromatic ring.

If a chiral center is generated during a reaction, the existing substituents can influence the stereochemical outcome. For instance, in an Sₙ1 reaction, while the planar carbocation intermediate would theoretically lead to a racemic mixture, the substituents and the reaction conditions can sometimes lead to a slight preference for one enantiomer over the other.

| Substituent | Position | Relative Size | Steric Impact on Benzylic Position |

|---|---|---|---|

| -I | 2 (ortho) | Large | High |

| -OCH₃ | 4 (para) | Medium | Low |

| -F | 5 (meta) | Small | Low |

Role of Solvents and Catalysts in Reaction Mechanisms

The choice of solvent and the use of catalysts are critical in controlling the reaction pathway and outcome for this compound. They can selectively stabilize transition states or intermediates, or provide alternative, lower-energy reaction pathways.

Solvent Effects:

The polarity and protic nature of the solvent have a profound impact on nucleophilic substitution reactions.

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids are capable of hydrogen bonding. These solvents are highly effective at solvating both cations and anions. In the context of this compound, a polar protic solvent would strongly stabilize the bromide leaving group and the benzylic carbocation intermediate. This stabilization significantly lowers the activation energy for the Sₙ1 pathway, making it the favored mechanism in such solvents. quora.comquora.com

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess dipoles but lack acidic protons for hydrogen bonding. They are effective at solvating cations but less so for anions. In a polar aprotic solvent, the nucleophile is less solvated and therefore more reactive. This, combined with the potential for steric hindrance to disfavor a backside attack, can still allow for Sₙ2 reactions to occur, although the Sₙ1 pathway might still compete due to the electronic stabilization from the methoxy group. reddit.comlibretexts.org

Catalyst Effects:

Lewis Acids: Lewis acids, such as tin(IV) bromide (SnBr₄) or zirconium(IV) chloride (ZrCl₄), can be employed to catalyze reactions involving benzyl bromides. nih.govnih.govresearchgate.net A Lewis acid can coordinate to the bromine atom of the benzylic bromide, making it a better leaving group and facilitating the formation of a benzylic carbocation. This would strongly promote an Sₙ1-type mechanism, even in less polar solvents. nih.gov Such catalysis is particularly useful in reactions where the nucleophile is weak.

Palladium Catalysts: The presence of an iodo substituent on the aromatic ring opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. nobelprize.org In these reactions, a palladium(0) catalyst would oxidatively add to the carbon-iodine bond, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at this position. The benzylic bromide moiety would typically remain intact under these conditions, provided the appropriate choice of palladium catalyst, ligands, and reaction conditions are used. This allows for selective functionalization at the 2-position of the aromatic ring.

| Condition | Favored Mechanism | Rationale |

|---|---|---|

| Polar Protic Solvent | Sₙ1 | Stabilization of carbocation and leaving group. |

| Polar Aprotic Solvent | Sₙ2 / Sₙ1 | Enhances nucleophilicity, but Sₙ1 can still compete. |

| Lewis Acid Catalyst | Sₙ1 | Facilitates leaving group departure and carbocation formation. |

| Palladium Catalyst | Cross-Coupling | Enables C-C or C-X bond formation at the C-I position. |

Computational and Theoretical Chemistry Studies of 5 Fluoro 2 Iodo 4 Methoxybenzyl Bromide

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic behavior of 5-Fluoro-2-iodo-4-methoxybenzyl bromide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, vibrational modes, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and vibrational frequencies of molecules. DFT calculations for this compound would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to accurately model the electron density and, consequently, the molecular structure. researchgate.net

The optimized molecular geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length is a critical parameter, as it is directly involved in many of the characteristic reactions of benzyl (B1604629) bromides. The presence of the bulky iodine atom at the 2-position and the methoxy (B1213986) group at the 4-position would likely induce some steric strain, potentially leading to a slight out-of-plane arrangement of the substituents.

Vibrational frequency calculations are also a standard output of DFT studies. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the accuracy of the computed geometry can be validated. Furthermore, the calculated vibrational modes can be visualized to understand the nature of the atomic motions for each frequency. For example, characteristic frequencies for the C-F, C-I, C-O, and C-Br stretching modes can be identified.

Illustrative DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C-H stretch (CH₂Br) | 3000-2900 | Stretching of the C-H bonds in the bromomethyl group. |

| C=C stretch (aromatic) | 1600-1450 | Stretching of the carbon-carbon bonds within the benzene ring. |

| C-O stretch (methoxy) | 1250-1000 | Stretching of the C-O bond of the methoxy group. |

| C-F stretch | 1200-1000 | Stretching of the carbon-fluorine bond. |

| C-Br stretch | 700-500 | Stretching of the carbon-bromine bond. |

| C-I stretch | 600-480 | Stretching of the carbon-iodine bond. |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified vibrational modes.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of electronic properties. acs.org

For this compound, ab initio calculations can be employed to determine properties such as the molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the methoxy group and the fluorine atom, while the benzylic carbon and the hydrogen atoms would exhibit a more positive potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and reaction pathways.

Conformational analysis of this compound would involve exploring the different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. The primary focus would be on the rotation of the bromomethyl group and the methoxy group. Due to steric hindrance from the adjacent bulky iodine atom, the rotation of the methoxy group might be restricted.

By calculating the energy of the molecule for different values of the relevant dihedral angles, a potential energy surface or energy landscape can be constructed. This landscape reveals the low-energy conformations (local and global minima) and the energy barriers to interconversion between them (saddle points). This information is crucial for understanding which conformations are most likely to be present at a given temperature and how these conformations might influence the molecule's reactivity.

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a primary area of interest is its reactivity in nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism. ucalgary.ca

In an SN1 mechanism, the reaction proceeds through a two-step process involving the formation of a carbocation intermediate. pearson.compearson.com The stability of this benzylic carbocation is a key factor. The methoxy group, being an electron-donating group, would help to stabilize the positive charge on the benzylic carbon through resonance.

In an SN2 mechanism, the reaction occurs in a single concerted step where the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. researchgate.net The steric hindrance around the reaction center plays a significant role in the feasibility of this pathway. The presence of the ortho-iodine atom could potentially hinder the backside attack required for an SN2 reaction.

Computational studies can model both pathways by locating the transition state structures and calculating the activation energies. researchgate.net A comparison of the activation energies for the SN1 and SN2 pathways can predict which mechanism is more favorable under specific conditions. Quantum mechanical calculations have been successfully used to reproduce experimental free energies of activation for nucleophilic substitution reactions of substituted benzyl bromides. researchgate.net

Prediction of Reactivity Profiles and Selectivity Trends

The methoxy group is a strong activating group and is ortho-, para-directing. The fluorine and iodine atoms are deactivating groups but are also ortho-, para-directing. The interplay of these electronic effects determines the most likely positions for electrophilic attack.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or the molecular electrostatic potential, can provide a quantitative measure of the reactivity of different sites on the molecule. nih.gov For instance, the site with the highest value of the Fukui function for electrophilic attack is predicted to be the most reactive towards electrophiles. These theoretical predictions can guide synthetic chemists in designing reactions to achieve the desired products. Theoretical research has shown that quantities like Hirshfeld charges can be useful in describing the reactivity of aromatic molecules. acs.org

Future Research Directions and Unexplored Reactivity of 5 Fluoro 2 Iodo 4 Methoxybenzyl Bromide

Development of Novel Catalytic Transformations

The presence of both a reactive benzyl (B1604629) bromide and an aryl iodide moiety opens the door to a wide array of catalytic transformations. Future research could focus on developing selective and efficient catalytic systems to functionalize this molecule in a controlled manner.

Modern organic synthesis emphasizes the development of environmentally benign methodologies. nih.gov Future research on 5-Fluoro-2-iodo-4-methoxybenzyl bromide should prioritize the use of sustainable and green chemistry principles. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and energy-efficient processes. researchgate.netsemanticscholar.org

Photocatalysis represents a promising green approach. Visible-light-mediated reactions can often be conducted under mild conditions without the need for stoichiometric activators. rsc.org The development of photocatalytic systems for the selective activation of either the C-Br or C-I bond in this compound could lead to novel and sustainable synthetic routes. nih.govresearchgate.net For instance, photocatalytic carbon-carbon bond formation reactions could be explored. organic-chemistry.org

Hypothetical Research Data for Photocatalytic C-C Coupling:

| Entry | Catalyst | Light Source | Solvent | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ir(ppy)3 | Blue LED | Acetonitrile | Lutidine | 85 |

| 2 | Ru(bpy)3Cl2 | White LED | DMF | DIPEA | 78 |

This table presents hypothetical data for illustrative purposes.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.gov Future research could explore the use of chiral organocatalysts to achieve enantioselective substitutions at the benzylic position of this compound. This would provide access to chiral molecules with potential applications in medicinal chemistry.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another green and highly selective approach. nih.gov Enzymes such as halogenases and dehalogenases could be explored for the selective modification of the halogen atoms in this compound. researchgate.netnih.gov For example, a dehalogenase could be used to selectively remove the iodine atom, leaving the fluorine and bromine atoms intact.

Potential Biocatalytic Transformations:

| Enzyme Class | Transformation | Potential Product |

|---|---|---|

| Dehalogenase | Reductive deiodination | 5-Fluoro-4-methoxybenzyl bromide |

| Halogenase | Regioselective chlorination | 3-Chloro-5-fluoro-2-iodo-4-methoxybenzyl bromide |

This table outlines potential, unexplored biocatalytic applications.

Applications in Chemical Biology and Material Science (Focus on synthetic utility for new chemical entities)

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of new chemical entities with potential applications in chemical biology and material science.

The development of chemical probes is crucial for understanding biological processes. The fluoro and iodo substituents on this compound can serve as spectroscopic reporters (¹⁹F NMR) or as sites for radiolabeling (with radioactive isotopes of iodine). The benzyl bromide moiety allows for covalent attachment to biomolecules. Future work could focus on designing and synthesizing fluorescent probes by coupling a fluorophore to the benzylic position.

The reactivity of the benzyl bromide and aryl iodide groups can be exploited to incorporate this molecule into polymers and other functional materials. For instance, it could be used as a monomer in polymerization reactions or as a cross-linking agent. The presence of the heavy iodine atom could impart interesting photophysical properties to the resulting materials. Future research could explore the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers derived from this compound.

Exploration of Non-Conventional Reaction Conditions

Exploring non-conventional reaction conditions can often lead to novel reactivity and improved reaction efficiency.

Microwave-assisted synthesis has been shown to accelerate a variety of organic reactions. researchgate.netmdpi.comrasayanjournal.co.inslideshare.netrsc.org The application of microwave irradiation to reactions involving this compound could lead to significantly reduced reaction times and improved yields for transformations such as nucleophilic substitutions and cross-coupling reactions.

Sonochemistry, the use of ultrasound to promote chemical reactions, is another promising area. ed.govnih.govacs.orgorganic-chemistry.org Ultrasound can enhance mass transport and generate localized high temperatures and pressures, potentially enabling reactions that are sluggish under conventional conditions. Investigating the sonochemical reactivity of this compound could unveil new synthetic pathways.

Potential Benefits of Non-Conventional Conditions:

| Technique | Potential Advantage | Example Reaction |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, higher yields | Suzuki coupling at the iodo position |

This table highlights the potential, yet unexplored, benefits of applying non-conventional energy sources.

Synthesis of Structurally Diverse Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how a molecule's chemical structure correlates with its biological or material properties nih.govnih.govnih.gov. The synthesis of a library of analogues based on the this compound scaffold would be a key step in exploring its potential applications, for instance, in the development of new therapeutic agents nih.govmdpi.combeilstein-journals.org.

A systematic SAR study would involve modifying each key feature of the molecule to probe its importance.

Modification of the Benzylic Position: The bromide could be replaced with a variety of nucleophiles (amines, alcohols, thiols, etc.) to introduce diverse functional groups.

Modification of the Aryl Iodide: The iodine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups.

Modification of Aromatic Substituents: The fluoro and methoxy (B1213986) groups can be altered to probe electronic and steric effects. For example, replacing the methoxy group with an ethoxy or a hydroxyl group could impact potency and solubility nih.gov. Similarly, moving the position of the fluorine atom or replacing it with other halogens like chlorine could dramatically alter the molecule's properties nih.govnih.gov.

The goal of such studies is to identify which structural components are essential for activity and to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties nih.gov.

| Modification Site | Proposed Analogue Structure | Rationale for Synthesis (SAR Probe) |

|---|---|---|

| Benzylic Bromide | -CH2-NH-R, -CH2-O-R, -CH2-S-R | Investigate the impact of different linkers and appended functional groups on target binding. |

| Aryl Iodide | Replacement of Iodine with Phenyl, Pyridyl, Thienyl | Explore steric and electronic requirements at this position through cross-coupling reactions. |

| Methoxy Group | -OH, -OEt, -OCHF2 | Probe the role of hydrogen bond donation/acceptance and lipophilicity at the 4-position. |

| Fluoro Group | -H, -Cl, -CH3 | Evaluate the necessity of an electron-withdrawing group at the 5-position. |

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-2-iodo-4-methoxybenzyl bromide, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves halogenation and functional group protection. A plausible route starts with 4-methoxy-2-fluoroaniline:

Iodination : Electrophilic iodination at the ortho position using iodine monochloride (ICl) in acetic acid, leveraging the directing effects of the methoxy and fluoro groups .

Bromination : Free-radical bromination of the benzyl position (e.g., using N-bromosuccinimide (NBS) under UV light) .

Regioselectivity is influenced by steric and electronic effects. The methoxy group (strong para-directing) and fluoro substituent (meta-directing) guide iodination to the ortho position. Use low temperatures (-20°C) to minimize side reactions .

Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks for methoxy (-OCH₃, δ ~3.8 ppm) and benzyl bromide (-CH₂Br, δ ~4.5–5.0 ppm). Aromatic protons show splitting patterns reflecting substituent positions .

- ¹³C NMR : Confirm iodine and bromine substitution via deshielding effects (e.g., C-I at ~90–100 ppm, C-Br at ~30–40 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for baseline separation of halogenated byproducts .

Advanced: How do competing electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The methoxy (electron-donating) and fluoro (electron-withdrawing) groups create a polarized aromatic ring, affecting catalytic processes:

- Suzuki Coupling : The iodine atom acts as a superior leaving group compared to bromine. Use Pd(PPh₃)₄ in THF/water with Na₂CO₃ to couple with aryl boronic acids. The methoxy group stabilizes intermediates via resonance, while fluorine enhances electrophilicity at the reaction site .

- Stille Coupling : Optimize with CuI as a co-catalyst to accelerate transmetalation. Monitor for dehalogenation side reactions using GC-MS .

Advanced: What stability challenges arise during storage, and how can degradation be mitigated?

Methodological Answer:

- Light Sensitivity : The C-I bond is prone to photolytic cleavage. Store in amber glass vials at -20°C under inert gas (Ar/N₂) .

- Hydrolysis : Benzyl bromide reacts with moisture. Use molecular sieves (3Å) in storage containers and pre-dry solvents (e.g., THF over Na/benzophenone) for synthetic steps .

- Degradation Analysis : Track via TLC (silica gel, hexane/EtOAc 4:1) or LC-MS. A common degradation product is 5-fluoro-2-iodo-4-methoxybenzyl alcohol (m/z ~292) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. elemental analysis) be resolved?

Methodological Answer:

- Case Example : Discrepancies in halogen content (e.g., Br vs. I ratios) may arise from incomplete substitution.

- Elemental Analysis : Cross-validate with combustion analysis (C, H, N) and ion chromatography for halogens .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Benzyl bromides are lachrymators and skin irritants. Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with 10% sodium thiosulfate to reduce bromine release. Collect residues in halogen-resistant containers .

Advanced: How is this compound utilized in the synthesis of covalent organic frameworks (COFs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.